Methyl 3-bromo-2,4,6-trimethylbenzoate
Description
Nomenclature and Structural Classification
The systematic IUPAC name for this compound is This compound , reflecting its ester functional group ($$ \text{-COOCH}_3 $$) and substituent positions on the benzene ring. Structurally, it belongs to the class of aromatic esters, where the benzoate moiety is modified with electron-donating methyl groups and an electron-withdrawing bromine atom. The substitution pattern creates steric hindrance while directing electrophilic and nucleophilic reactions to specific sites.
The SMILES notation $$ \text{CC1=CC(=C(C(=C1C(=O)OC)C)Br)C} $$ precisely encodes its connectivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar benzene ring with methyl groups occupying equatorial positions, minimizing steric strain.
Molecular Formula and Key Physical Properties
The compound’s molecular formula $$ \text{C}{11}\text{H}{13}\text{BrO}_2 $$ corresponds to a molecular weight of 257.12 g/mol . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 42.5–43°C (in petroleum ether) | |
| Partition Coefficient (LogP) | 3.16 | |
| Polar Surface Area (PSA) | 26.30 Ų | |
| Exact Mass | 256.01000 Da |
The relatively high LogP value indicates lipophilicity, suggesting moderate solubility in organic solvents like dichloromethane or ethyl acetate but limited aqueous solubility. The low PSA aligns with its capacity to permeate lipid membranes, a trait relevant in drug design.
Historical Context and Discovery
While the exact discovery timeline remains undocumented, this compound emerged alongside advances in esterification and bromination techniques. Early synthetic routes involved brominating 2,4,6-trimethylbenzoic acid (mesitoic acid), followed by esterification with methanol. For example, diazomethane-mediated esterification of 3-bromo-2,4,6-trimethylbenzoic acid remains a standard method.
The compound’s utility grew with the development of cross-coupling reactions in the late 20th century, where its bromine atom facilitated Suzuki-Miyaura and Stille couplings. Its role in synthesizing indole alkaloids and polybrominated biindoles underscores its importance in natural product chemistry.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-bromo-2,4,6-trimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-6-5-7(2)10(12)8(3)9(6)11(13)14-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFSUAINJIKSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26584-20-3 | |
| Record name | methyl 3-bromo-2,4,6-trimethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 3-bromo-2,4,6-trimethylbenzoic acid
The most common and direct synthetic route to methyl 3-bromo-2,4,6-trimethylbenzoate is through the esterification of its corresponding carboxylic acid, 3-bromo-2,4,6-trimethylbenzoic acid, with methanol in the presence of an acid catalyst.
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- Reagents: 3-bromo-2,4,6-trimethylbenzoic acid, methanol
- Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
- Temperature: Reflux conditions (~65–70 °C)
- Time: Several hours until completion
-
- Protonation of the carboxyl group activates it toward nucleophilic attack by methanol.
- Formation of a tetrahedral intermediate followed by elimination of water.
- Regeneration of the acid catalyst and formation of the methyl ester.
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- High yield of this compound.
- Purification typically by extraction and recrystallization or chromatography.
Selective Bromination of Methyl 2,4,6-trimethylbenzoate
An alternative approach involves the bromination of methyl 2,4,6-trimethylbenzoate to introduce the bromine atom selectively at the 3-position.
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- Reagents: Methyl 2,4,6-trimethylbenzoate, bromine or N-bromosuccinimide (NBS)
- Solvent: Carbon tetrachloride (CCl4), chloroform, or acetic acid
- Temperature: Controlled, often 0–25 °C to avoid over-bromination
- Catalyst: Sometimes a radical initiator like AIBN or light to promote substitution
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- Electrophilic aromatic substitution targeting the 3-position due to steric and electronic directing effects of methyl groups.
- Radical bromination may be used for benzylic positions, but here electrophilic aromatic substitution is preferred.
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- Formation of this compound with high regioselectivity.
- Purification by extraction and chromatographic methods.
Data Table Summarizing Preparation Methods
| Method No. | Preparation Method | Key Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Esterification of 3-bromo-2,4,6-trimethylbenzoic acid | Methanol, acid catalyst, reflux | High yield; straightforward and widely used |
| 2 | Electrophilic Bromination of methyl 2,4,6-trimethylbenzoate | Bromine or NBS, CCl4 or acetic acid, 0–25 °C | High regioselectivity; requires controlled conditions |
| 3 | Palladium-Catalyzed Cross-Coupling (Suzuki) | Pd catalyst, base, 1,4-dioxane, inert atmosphere | Used for functionalization; adaptable for synthesis |
Research Findings and Analysis
Regioselectivity: The presence of methyl groups at 2,4,6-positions directs bromination to the 3-position due to steric hindrance and electronic effects, favoring electrophilic substitution at the less hindered site.
Reaction Optimization: Esterification typically uses excess methanol and strong acid catalysts to drive the reaction to completion. Bromination requires careful temperature control to avoid polybromination or side reactions.
Purification: Silica gel column chromatography with hexane-ethyl acetate mixtures is commonly employed to purify the product, ensuring high purity for research or industrial applications.
Scale-Up Considerations: Esterification and bromination reactions are scalable with standard laboratory or industrial equipment, but the handling of bromine requires strict safety protocols due to its corrosiveness and toxicity.
Chemical Reactions Analysis
Methyl 3-bromo-2,4,6-trimethylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 3-bromo-2,4,6-trimethylbenzoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Pharmaceutical Research
In pharmaceutical chemistry, this compound is utilized in the development of biologically active compounds. It acts as a precursor for synthesizing new drugs and therapeutic agents:
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties: Research has suggested that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and reactive oxygen species (ROS) production.
Material Science
This compound is also employed in material science for developing novel materials with specific properties. Applications include:
- Photochromic Materials: this compound is involved in the synthesis of photochromic solid-state materials that have applications in advanced sensors and drug delivery systems.
- Polymer Production: It is used in the production of specialty chemicals and polymers due to its reactive nature and ability to form various derivatives .
Case Study 1: Antimicrobial Properties
A study examined the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective against |
Case Study 2: Anticancer Mechanisms
Research exploring the anticancer properties of this compound indicated that it could induce cell cycle arrest at the G2/M phase in cancer cells. The study highlighted its potential to increase ROS levels, leading to oxidative stress and cell death in tumor cells.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,4,6-trimethylbenzoate involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Halogenated Trimethylbenzoates
Table 1: Key Structural and Physical Properties
Key Observations :
Functional Group and Reactivity Comparisons
Ester vs. Ketone Derivatives
- This compound : The ester group (COOCH₃) confers stability against nucleophilic attack compared to ketones. Its synthesis via diazomethane ensures high purity (93% yield) .
- 3-Bromo-2,4,6-trimethoxyacetophenone: A ketone analog with methoxy groups (OCH₃) instead of methyl esters. Methoxy substituents increase electron density on the ring, altering reactivity in electrophilic substitutions .
Bromination Patterns
Key Findings :
- The target compound’s synthesis via diazomethane is highly efficient (96% yield), whereas the fluoro analog’s intermediate (3-fluoro-2,4,6-trimethylbenzoic acid) has a lower yield (20%), likely due to challenges in carboxylation .
Biological Activity
Methyl 3-bromo-2,4,6-trimethylbenzoate (CAS No. 26584-20-3) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the available data on its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H15BrO2
- Molecular Weight : 273.15 g/mol
- Melting Point : Approximately 57.5 °C .
The compound belongs to the class of aromatic esters and is characterized by the presence of a bromine atom and three methyl groups on the benzene ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For instance:
- Bacterial Inhibition : In vitro tests demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
- Fungal Activity : It has also shown antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Cytotoxic Effects
This compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 25 µM, indicating a moderate level of cytotoxicity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels which can trigger cell death pathways.
- Enzyme Inhibition : It has been suggested that this compound inhibits specific enzymes involved in cell proliferation and survival .
Table 1: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 100 |
| Candida albicans | 50 |
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase activation |
Q & A
Q. What is the optimal synthetic route for Methyl 3-bromo-2,4,6-trimethylbenzoate, and what parameters influence yield?
The compound is synthesized via chloromethylation of bromomesitylene followed by methanolysis . Critical parameters include:
- Catalyst : Aluminum chloride (AlCl₃) in CHCl₃ facilitates electrophilic substitution.
- Reaction conditions : Controlled temperature (ice-water bath) to manage exothermic reactions.
- Purification : Column chromatography (20% SE-30 column) isolates the product (93% yield) from minor byproducts like 4-bromo-2,3,5-trimethylbenzoate (7%) .
Q. Which analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : Assigns protons and carbons in the aromatic and methyl groups.
- IR Spectroscopy : Validates ester (C=O stretch ~1700 cm⁻¹) and bromo group presence.
- GC-MS : Retention time comparison with authentic samples ensures identity .
- X-ray Crystallography (for related analogs): Resolves steric effects in trimethyl-substituted aromatic systems .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of trimethylbenzoate derivatives be addressed?
Regioselectivity is influenced by:
- Steric and electronic effects : Methyl groups at 2,4,6-positions direct bromination to the 3-position due to reduced steric hindrance.
- Catalyst choice : Lewis acids like AlCl₃ enhance electrophilic substitution at less hindered sites.
- Byproduct analysis : GC-MS monitors minor isomers (e.g., 4-bromo derivatives) to optimize reaction conditions .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., bromine as a leaving group).
- Molecular docking : Predicts interactions with transition-metal catalysts (e.g., Pd in Suzuki couplings).
- Solvent effect simulations : Polar solvents stabilize charge-separated intermediates in SNAr reactions.
Q. How can discrepancies in spectroscopic data for structurally similar analogs be resolved?
- Comparative analysis : Overlay NMR/IR spectra with authentic samples to identify shifts caused by substituent effects.
- High-resolution mass spectrometry (HRMS) : Differentiates between isomers (e.g., 3-bromo vs. 4-bromo isomers) via exact mass matching.
- Dynamic NMR : Resolves conformational exchange in crowded aromatic systems .
Q. What strategies minimize byproduct formation during large-scale synthesis?
- Stepwise temperature control : Gradual warming prevents runaway reactions.
- In-line purification : Continuous flow systems coupled with real-time GC-MS monitoring reduce byproduct accumulation.
- Catalyst recycling : Recover AlCl₃ via aqueous workup to improve cost-efficiency .
Methodological Notes
- References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) and validated synthetic protocols .
- Avoid unreliable sources : Exclude commercial databases (e.g., ) as per guidelines.
- Data interpretation : Cross-validate structural assignments using multiple techniques (e.g., NMR + X-ray) to address ambiguity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
